

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2-Butylphenol Isomers

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This technical guide provides an in-depth overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for isomers of **2-butylphenol**. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical data and methodologies for the characterization of these compounds. This document presents quantitative data in a structured format, outlines detailed experimental protocols, and includes a workflow diagram for the spectroscopic analysis process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR data for common isomers of **2-butylphenol**.

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for **2-Butylphenol** Isomers



Isomer	Solvent	Chemical Shift (δ, ppm)
2-sec-Butylphenol	CDCl ₃	7.16-6.75 (m, 4H, Ar-H), 4.77 (s, 1H, OH), 2.96 (m, 1H, CH), 1.63 (m, 2H, CH ₂), 1.24 (d, 3H, CH ₃), 0.87 (t, 3H, CH ₃)[1]
2-tert-Butylphenol	CDCl ₃	7.35-6.80 (m, 4H, Ar-H), 4.8 (s, 1H, OH), 1.45 (s, 9H, 3xCH ₃)
4-(2-Butyl)phenol	CDCl₃	7.03 (d, 2H, Ar-H), 6.76 (d, 2H, Ar-H), 4.93 (s, 1H, OH), 2.51 (m, 1H, CH), 1.54 (m, 2H, CH ₂), 1.20 (d, 3H, CH ₃), 0.81 (t, 3H, CH ₃)[2]

Table 2: ¹³C NMR Spectroscopic Data for 2-tert-Butylphenol

Isomer	Solvent	Chemical Shift (δ, ppm)
2-tert-Butylphenol	CDCl ₃	152.0, 136.0, 127.2, 126.8, 122.0, 115.8, 34.5, 29.5[3]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of 2-butylphenol isomers is as follows:[4]

- Sample Preparation: Dissolve 5-10 mg of the **2-butylphenol** sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[4]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[4]
- Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, to acquire the spectra.[4]
- ¹H NMR Acquisition:



- Set the spectral width to encompass a range of -2 to 12 ppm.
- Employ a pulse angle of 30-45 degrees.
- Set the relaxation delay to 1-2 seconds.[4]
- Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[4]
- ¹³C NMR Acquisition:
 - Set the spectral width to cover a range of 0 to 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds to ensure proper relaxation of all carbon nuclei.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[4]
- Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, followed by phase and baseline corrections. Calibrate the chemical shift scale using the TMS signal as a reference.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

Table 3: Key IR Absorption Bands for **2-Butylphenol** Isomers (cm⁻¹)



Isomer	O-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C=C Stretch (Aromatic)	C-O Stretch
2-sec- Butylphenol	~3500 (broad)	~3050	2960-2870	1600, 1490, 1450	~1230
2-tert- Butylphenol	~3600 (sharp, non-H- bonded), ~3400 (broad, H- bonded)	~3060	2960-2870	1600, 1490, 1450	~1240
2-n- Butylphenol	Not specified	Not specified	2996	1651, 1582	Not specified[5]

Note: The IR data for 2-sec-butylphenol and 2-tert-butylphenol are derived from typical values for substituted phenols and alkyl groups, with specific spectra available from sources like ChemicalBook.[6][7]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of liquid and solid samples.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[4]
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
 will be subtracted from the sample spectrum to remove interference from atmospheric H₂O
 and CO₂.[4]
- Sample Application:
 - For liquid samples, place a single drop of the 2-butylphenol isomer directly onto the surface of the ATR crystal.



- For solid samples, place a small amount of the solid onto the crystal and use the pressure clamp to ensure good contact.
- Spectrum Acquisition:
 - Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[4]
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.

MS Spectroscopic Data

Table 4: Mass Spectrometry Data (Electron Ionization) for 2-Butylphenol Isomers

Isomer	Molecular Ion (M+, m/z)	Key Fragment Ions (m/z)	
2-sec-Butylphenol	150[1]	121 (base peak, [M-C ₂ H ₅] ⁺), 107 ([M-C ₃ H ₇] ⁺), 91, 77[1]	
2-tert-Butylphenol	150[8]	135 (base peak, [M-CH₃]+), 107, 91, 77[8]	
2-n-Butylphenol 150[9]		107 (base peak, [M-СзН ₇]+), 94, 77[9]	

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)



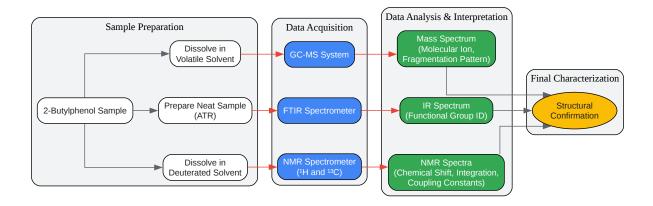
GC-MS is a common method for the analysis of volatile and semi-volatile compounds like **2-butylphenol**.

- Sample Preparation: Dissolve a small amount of the 2-butylphenol sample in a suitable volatile solvent, such as dichloromethane or hexane.[10][11]
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS system).[12]
- GC Separation:
 - Injector: Set the injector temperature to approximately 250-260°C in splitless mode.[13]
 - Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x
 0.25 mm x 0.25 μm).[13]
 - Oven Program: A typical temperature program starts at 50°C, holds for 1-2 minutes, then ramps at 10°C/min to 300°C, and holds for a final period.[13]
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[13]
- MS Detection (Electron Ionization EI):
 - Ion Source: Set the ion source temperature to around 250-280°C.[1][13]
 - Ionization Energy: Use a standard electron energy of 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 50-500 to detect the molecular ion and relevant fragment ions.
- Data Analysis: Identify the peak corresponding to **2-butylphenol** in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight and compare the fragmentation pattern with reference spectra for structural confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a **2-butylphenol** sample, from initial preparation to final data interpretation.





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Caption: Workflow for the spectroscopic characterization of **2-Butylphenol**.

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